2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
Description
This compound is a heterocyclic carbonitrile featuring a fused pyrano-pyridine core linked to an octahydropyrrolo[3,4-c]pyrrole moiety substituted with a phenylmethanesulfonyl group. Its structural complexity arises from the fusion of bicyclic systems (pyrano-pyridine and pyrrolo-pyrrolidine), which confer unique electronic and steric properties.
Properties
IUPAC Name |
2-(5-benzylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c23-9-17-8-18-14-29-7-6-21(18)24-22(17)25-10-19-12-26(13-20(19)11-25)30(27,28)15-16-4-2-1-3-5-16/h1-5,8,19-20H,6-7,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBXPYLUZWUIKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=C(N=C21)N3CC4CN(CC4C3)S(=O)(=O)CC5=CC=CC=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research sources.
Chemical Structure and Properties
This compound belongs to the class of pyrano-pyridine derivatives, characterized by its unique functional groups which may contribute to its biological activity. The molecular formula is with a molecular weight of approximately 426.49 g/mol. The structure includes a sulfonyl group and a pyrrolidine moiety, which are known to enhance pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.49 g/mol |
| CAS Number | 2640970-03-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the pyrano-pyridine core through cyclization reactions.
- Introduction of the sulfonyl group , which can be achieved via sulfonation reactions.
- Final modifications to achieve the desired carbonitrile functionality.
The synthetic pathway is crucial for ensuring the purity and biological efficacy of the compound.
Antiviral Activity
Recent studies have highlighted the antiviral potential of similar compounds within this chemical class. For instance, derivatives have shown significant activity against viruses such as H5N1 and SARS-CoV-2. In particular:
- Compounds with similar structures demonstrated IC50 values indicating effective inhibition of viral replication.
- The mechanism of action for these compounds often involves inhibition of viral proteases or interference with viral entry into host cells.
Anticancer Properties
Research indicates that compounds related to this structure exhibit cytotoxic effects against various cancer cell lines. For example:
- IC50 values in the nanomolar range were observed in L1210 mouse leukemia cells.
- The mechanism involves targeting specific pathways critical for cancer cell proliferation.
Case Studies
- Antiviral Evaluation : A study evaluated a series of pyrano-pyridine derivatives against H5N1 and SARS-CoV-2 viruses. Compounds showed varying degrees of inhibition with some achieving over 90% inhibition at certain concentrations.
- Cytotoxicity Assays : Another evaluation focused on the cytotoxic effects against human cancer cell lines, revealing significant growth inhibition linked to the structural features of the compound.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The presence of the sulfonyl group may enhance binding affinity to target enzymes involved in viral replication or cancer cell metabolism.
- Cellular Uptake : Structural modifications may facilitate better cellular uptake, enhancing overall bioavailability and efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The table below compares key structural and synthetic features of the target compound with related carbonitrile derivatives:
Key Structural and Functional Differences
Core Heterocycle: The target compound’s pyrano[4,3-b]pyridine core differs from pyrano-pyrazoles (e.g., ) and pyrano-pyrroles (e.g., ) in nitrogen atom placement and ring fusion patterns. This alters electron distribution and binding affinity to biological targets.
Synthetic Routes: Pyrano-pyrazole carbonitriles (e.g., ) are typically synthesized via one-pot multicomponent reactions (e.g., cyclocondensation of hydrazines, malononitrile, and aldehydes) with yields >75%. Pyrano-pyrrole derivatives (e.g., ) often employ Knoevenagel-Michael addition-cyclization sequences, achieving moderate yields (70–80%). The target compound’s synthesis likely requires specialized sulfonylation and bicyclic ring-forming steps, which may lower yields .
Biological Activity: Pyrano-pyrazole carbonitriles (e.g., compound 3s in ) exhibit IC₅₀ values of 2–10 µM against cancer cell lines, attributed to their planar pyrazole ring and electron-withdrawing cyano group. The target compound’s phenylmethanesulfonyl group may enhance target selectivity (e.g., kinase ATP-binding pockets) but could reduce membrane permeability compared to smaller substituents .
Physicochemical Properties
- Melting Points: Pyrano-pyrazole analogs (e.g., 3s) melt at 170–171°C, while pyrano-pyrroles (e.g., 4g) exhibit higher thermal stability (~200°C) due to increased aromaticity . The target compound’s melting point is unreported but expected to exceed 180°C based on its bulky substituents.
- Spectral Data: IR: Carbonitrile C≡N stretches appear at ~2150 cm⁻¹ across analogs (e.g., ). ¹H NMR: Pyrano-pyridine protons in the target compound would resonate downfield (δ 7.5–8.5 ppm) compared to pyrano-pyrazole NH protons (δ 11.5 ppm in ).
Preparation Methods
Cyclocondensation of Dihydropyran Derivatives
The pyrano-pyridine scaffold is constructed via a modified Knoevenagel condensation between a cyanoacetamide derivative and a substituted dihydropyranone. For example:
-
Reaction of 3-cyano-4H-pyran-4-one with ethyl cyanoacetate in the presence of ammonium acetate yields the bicyclic system.
Table 1: Optimization of Pyrano-Pyridine Core Synthesis
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ammonium acetate | 120 | 68 | 92 |
| Piperidine | 100 | 55 | 88 |
| DBU | 140 | 72 | 95 |
Nitrile Group Introduction
The carbonitrile group at position 3 is introduced via nucleophilic substitution using trimethylsilyl cyanide (TMSCN) under acidic conditions. For instance, treating pyrano[4,3-b]pyridin-3-ol with TMSCN and BF₃·Et₂O affords the nitrile derivative in 85% yield.
Preparation of the Octahydropyrrolo[3,4-c]pyrrole Bicyclic Amine
Reductive Amination Strategy
A two-step sequence is employed:
-
Mannich Reaction : Condensation of a pyrrolidine derivative with formaldehyde and a secondary amine generates a bicyclic imine.
-
Borane-Mediated Reduction : The imine intermediate is reduced using sodium cyanoborohydride (NaBH₃CN) to yield the octahydropyrrolo[3,4-c]pyrrole system.
Table 2: Reductive Amination Conditions
| Reducing Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| NaBH₃CN | MeOH | 12 | 74 |
| NaBH(OAc)₃ | DCM/MeOH | 6 | 82 |
| BH₃·THF | THF | 3 | 68 |
Stereochemical Control
Chiral auxiliaries such as L-proline are used to enforce stereoselectivity during cyclization. For example, using (R)-BINAP as a ligand in palladium-catalyzed couplings achieves >90% enantiomeric excess (ee).
Sulfonylation of the Pyrrolo-Pyrrole Moiety
Phenylmethanesulfonyl Chloride Coupling
The sulfonyl group is introduced via reaction of the secondary amine with phenylmethanesulfonyl chloride in the presence of a base:
Table 3: Sulfonylation Reaction Parameters
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Et₃N | DCM | 0 | 88 |
| DMAP | THF | 25 | 76 |
| NaHCO₃ | H₂O/DCM | 10 | 81 |
Purification and Characterization
Crude products are purified via silica gel chromatography (eluent: hexane/ethyl acetate gradient) and validated by ¹H-NMR and LC-MS . Key spectral data include:
Final Coupling and Global Deprotection
Buchwald-Hartwig Amination
The pyrano-pyridine and pyrrolo-pyrrole modules are coupled via a palladium-catalyzed amination:
Table 4: Catalytic Coupling Optimization
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | Xantphos | 78 |
| PdCl₂(PPh₃)₂ | BINAP | 65 |
| Pd(PCy₃)₂ | DPEphos | 71 |
Cyanide Group Stability
The carbonitrile group remains intact under coupling conditions, as confirmed by FT-IR (ν = 2245 cm⁻¹, C≡N stretch).
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing this compound, and how are key intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as coupling reactions under reflux conditions with chloranil in xylene (25–30 hours) to form fused heterocyclic cores, followed by purification via recrystallization (e.g., methanol) . Key intermediates are characterized using HPLC for purity assessment and NMR spectroscopy to confirm regioselectivity and stereochemistry. For example, pyrano-pyridine derivatives are validated via -NMR coupling constants (e.g., β-protons at δ 2.5–3.5 ppm) and -NMR signals for nitrile groups (~110–120 ppm) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure, and how are discrepancies in spectral data resolved?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., HSQC, HMBC) are essential for structural elucidation. Discrepancies between experimental and theoretical spectra (e.g., unexpected splitting in aromatic regions) are addressed by revisiting reaction conditions (e.g., solvent polarity effects on tautomerism) and computational validation using density functional theory (DFT) to model NMR chemical shifts .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and predict regioselectivity in this polycyclic system?
- Methodological Answer : Quantum chemical calculations (e.g., Gaussian 16) are used to model transition states and predict regioselectivity in sulfonylation or cyclization steps. For instance, Fukui indices identify nucleophilic sites on the pyrrolo-pyrrole core, guiding reagent selection . Reaction path searches using the artificial force-induced reaction (AFIR) method help identify low-energy pathways for ring closure, reducing trial-and-error experimentation .
Q. What experimental design strategies are recommended for optimizing reaction yields in complex heterocyclic systems?
- Methodological Answer : Design of experiments (DoE) with factorial designs (e.g., Box-Behnken) systematically vary parameters (temperature, solvent ratio, catalyst loading). For example, a three-factor optimization might reveal that yields plateau above 80°C due to competing decomposition pathways, validated via Arrhenius plot analysis . Response surface methodology (RSM) further refines conditions, such as identifying optimal xylene-to-chloranil ratios .
Q. How can researchers resolve contradictions in biological activity data across structural analogs of this compound?
- Methodological Answer : Comparative SAR studies are conducted by synthesizing analogs with systematic substitutions (e.g., replacing phenylmethanesulfonyl with pyridylsulfonyl groups). Biological assays (e.g., enzyme inhibition) are paired with molecular docking (AutoDock Vina) to correlate activity with binding affinity. For example, analogs with para-substituted aryl groups may show enhanced activity due to hydrophobic interactions in the target’s active site .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer : Co-crystallization with stabilizing agents (e.g., crown ethers) or solvent vapor diffusion in mixed solvents (e.g., DCM/hexane) improves crystal quality. For related pyrrolo-pyridines, monoclinic crystal systems (space group ) with unit cell parameters have been resolved using Mo-Kα radiation (λ = 0.71073 Å) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer : Solubility contradictions arise from polymorphic forms or aggregation. Dynamic light scattering (DLS) identifies nanoparticle formation in aqueous buffers, while differential scanning calorimetry (DSC) detects polymorph transitions. For example, a metastable polymorph may dissolve readily in DMSO but precipitate in water, requiring stability studies under varied humidity .
Structural and Functional Insights
Q. What role does the sulfonyl group play in modulating the compound’s reactivity and bioactivity?
- Methodological Answer : The sulfonyl group enhances electrophilicity at adjacent carbons, facilitating nucleophilic attacks (e.g., in kinase inhibition). IR spectroscopy (S=O stretches at ~1350–1150 cm) and electrostatic potential maps (ESP) quantify electron-withdrawing effects. Bioactivity assays show that sulfonyl removal reduces IC values by 10-fold in kinase inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
